n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its versatility in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-amino-1H-pyrazole-4-carbonitrile with formamide under acidic conditions.
N-Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride (NaH).
Methylation: The methyl group at the 1-position can be introduced using methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinases, which are enzymes that play crucial roles in cell signaling and regulation. By binding to the active site of these kinases, n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell growth and survival. This mechanism is particularly relevant in the context of cancer, where overactive kinases drive uncontrolled cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound without the benzyl, chloro, and methyl substitutions.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a similar core structure but different substitution patterns.
Uniqueness
n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the benzyl group enhances its lipophilicity, the chlorine atom provides a site for further functionalization, and the methyl group influences its binding affinity to target proteins.
Properties
CAS No. |
5417-98-1 |
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Molecular Formula |
C13H12ClN5 |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
N-benzyl-6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12ClN5/c1-19-12-10(8-16-19)11(17-13(14)18-12)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,17,18) |
InChI Key |
GMNLGALUXISQDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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